molecular formula C14H18N2O4S B4419572 N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B4419572
M. Wt: 310.37 g/mol
InChI Key: DKIGWJJYJDXLGV-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a chemical compound with a complex structure that includes a benzoxazine ring, a sulfonamide group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a phenol derivative . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry techniques can enhance the efficiency and yield of the production process . These methods allow for better control over reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction may produce a hydroxylated benzoxazine .

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include modulation of signal transduction and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
  • 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates

Uniqueness

N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other benzoxazine derivatives and may contribute to its specific applications and properties.

Properties

IUPAC Name

N-cyclohexyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c17-14-9-20-13-7-6-11(8-12(13)15-14)21(18,19)16-10-4-2-1-3-5-10/h6-8,10,16H,1-5,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIGWJJYJDXLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

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